12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline
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Overview
Description
12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline is a complex organic compound belonging to the indolo[2,1-a]isoquinoline family. This compound is characterized by its unique structure, which includes benzyloxy and diethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline typically involves a multi-step process. One common method includes the iron-catalyzed radical cascade cyclization of 2-aryl-N-acryloyl indoles with carbazates . This reaction is carried out under mild conditions and demonstrates broad functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by FeCl2·4H2O, leading to the formation of ester-functionalized derivatives.
Reduction: Reduction with sodium borohydride yields 12-arylmethylindoloisoquinolines.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and diethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: FeCl2·4H2O in the presence of air.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Ester-functionalized indolo[2,1-a]isoquinoline derivatives.
Reduction: 12-arylmethylindoloisoquinolines.
Scientific Research Applications
12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the development of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-a]isoquinoline: Shares the core structure but lacks the benzyloxy and diethoxyphenyl groups.
12-arylidene-5,6-dihydroindolo[2,1-a]isoquinolinium trifluoroacetates: Similar core structure with different substituents.
Uniqueness
12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
716342-81-3 |
---|---|
Molecular Formula |
C41H41NO5 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
12-(3,4-diethoxyphenyl)-16,17-diethoxy-9-phenylmethoxy-1-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-2(11),3,5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C41H41NO5/c1-5-43-34-19-18-29(23-36(34)44-6-2)39-33-25-35(47-26-27-14-10-9-11-15-27)30-16-12-13-17-31(30)40(33)42-21-20-28-22-37(45-7-3)38(46-8-4)24-32(28)41(39)42/h9-19,22-25H,5-8,20-21,26H2,1-4H3 |
InChI Key |
KGHKYHPMAJJXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C5=C2C=C(C6=CC=CC=C65)OCC7=CC=CC=C7)OCC)OCC)OCC |
Origin of Product |
United States |
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